molecular formula C10H16O2Si B14333143 Di(buta-1,3-dien-2-yl)(dimethoxy)silane CAS No. 106154-12-5

Di(buta-1,3-dien-2-yl)(dimethoxy)silane

Cat. No.: B14333143
CAS No.: 106154-12-5
M. Wt: 196.32 g/mol
InChI Key: RCMZUEJTEZSQMH-UHFFFAOYSA-N
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Description

Di(buta-1,3-dien-2-yl)(dimethoxy)silane is an organosilicon compound characterized by the presence of two buta-1,3-dien-2-yl groups and two methoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(buta-1,3-dien-2-yl)(dimethoxy)silane typically involves the reaction of buta-1,3-diene derivatives with silicon-containing reagents. One common method is the reaction of 1-trimethylsilylbuta-2,3-diene with methanol in the presence of a catalyst such as tin tetrachloride or antimony trichloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Di(buta-1,3-dien-2-yl)(dimethoxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Halosilanes or alkylsilanes.

Scientific Research Applications

Di(buta-1,3-dien-2-yl)(dimethoxy)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of di(buta-1,3-dien-2-yl)(dimethoxy)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and organic molecules, facilitating catalytic reactions and enhancing the reactivity of other compounds. Additionally, the presence of the buta-1,3-dien-2-yl groups allows for conjugation with other molecules, enabling the formation of complex structures with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(buta-1,3-dien-2-yl)(dimethoxy)silane is unique due to the presence of both buta-1,3-dien-2-yl and methoxy groups attached to the silicon atom. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in organic synthesis and materials science.

Properties

CAS No.

106154-12-5

Molecular Formula

C10H16O2Si

Molecular Weight

196.32 g/mol

IUPAC Name

bis(buta-1,3-dien-2-yl)-dimethoxysilane

InChI

InChI=1S/C10H16O2Si/c1-7-9(3)13(11-5,12-6)10(4)8-2/h7-8H,1-4H2,5-6H3

InChI Key

RCMZUEJTEZSQMH-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(=C)C=C)(C(=C)C=C)OC

Origin of Product

United States

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